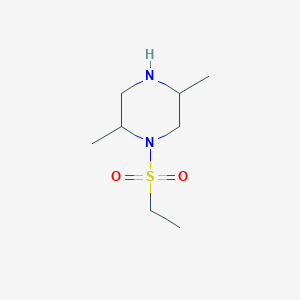

1-(Ethylsulfonyl)-2,5-dimethylpiperazine

Description

1-(Ethylsulfonyl)-2,5-dimethylpiperazine is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features a sulfonyl group (-SO₂-) substituted with an ethyl moiety at position 1 and methyl groups at positions 2 and 3. This structural configuration imparts unique electronic and steric properties, making it relevant for applications in catalysis, hydrogen storage, and materials science.

Properties

Molecular Formula |

C8H18N2O2S |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

1-ethylsulfonyl-2,5-dimethylpiperazine |

InChI |

InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3 |

InChI Key |

CYHMAUSEMYWJPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CC(NCC1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-2,5-dimethylpiperazine typically involves the reaction of 2,5-dimethylpiperazine with ethylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-2,5-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1-(Ethylsulfonyl)-2,5-dimethylpiperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The piperazine ring provides a scaffold that can be modified to enhance its activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Group Variations

The table below highlights key structural differences between 1-(ethylsulfonyl)-2,5-dimethylpiperazine and related compounds:

Key Observations :

- The ethylsulfonyl group in this compound introduces strong electron-withdrawing effects, which may enhance stability in catalytic reactions compared to unsubstituted 2,5-dimethylpiperazine .

- Aryl sulfonyl derivatives (e.g., ) exhibit higher molecular weights and altered solubility profiles due to bulky aromatic substituents .

Comparison :

- The ethylsulfonyl group in this compound may reduce hydrogen storage capacity compared to 2,5-dimethylpiperazine due to increased molecular weight. However, its sulfonyl group could improve thermal stability during repetitive cycles .

2.2.2. Catalytic Dehydrogenation

- 2,5-Dimethylpiperazine : Achieves 100% conversion to 2,5-dimethylpyrazine under refluxing p-xylene with 2 mol% Ir catalyst .

- This compound : Expected to exhibit slower dehydrogenation kinetics due to steric hindrance from the sulfonyl group, though this could mitigate side reactions in solvent-free systems .

CO₂ Absorption Characteristics

Piperazine derivatives are studied for CO₂ capture. Comparative data for 2,5-dimethylpiperazine (2,5-DMPZ) and 2,6-dimethylpiperazine (2,6-DMPZ):

Inference for this compound :

- The sulfonyl group may reduce basicity, lowering CO₂ absorption efficiency compared to 2,5-DMPZ. However, its electron-withdrawing nature could stabilize carbamate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.